molecular formula C11H12O3 B3029177 2-Phenoxyethyl acrylate CAS No. 56641-05-5

2-Phenoxyethyl acrylate

Cat. No.: B3029177
CAS No.: 56641-05-5
M. Wt: 192.21 g/mol
InChI Key: RZVINYQDSSQUKO-UHFFFAOYSA-N
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Description

2-Phenoxyethyl Acrylate (PHEA, 48145-04-6) is a high-purity, monofunctional aromatic acrylate monomer valued in research for its role as a reactive diluent and property-modifying agent in radiation-curable formulations . Its chemical structure, featuring an aromatic phenoxy group linked to the acrylate functional group by a ethyl spacer, provides a unique balance of flexibility, adhesion, and reactivity . This structure is key to its performance, as the ether linkage contributes to molecular softness, while the aromatic ring enhances resistance to heat and UV-induced yellowing . This compound is primarily investigated for developing and optimizing advanced materials. Its main research applications include serving as a key component in UV-curable coatings for plastics and wood, where it enhances flexibility, adhesion, and anti-cracking performance ; acting as a reactive diluent in UV-curable inks and silk printing inks to reduce viscosity without generating volatile organic compounds (VOCs), while also improving flow and substrate adhesion ; functioning as a flexibility and shrinkage-reducing monomer in photopolymer resins for 3D printing (SLA/DLP), improving the accuracy and mechanical properties of cured parts ; and being utilized in the synthesis of UV-curable adhesives and encapsulants, where its low internal stress and strong adhesion are beneficial . For researchers, this compound offers a combination of high reactivity, good dilution capability, and excellent compatibility with other common resins and additives . It is stabilized with MEHQ to prevent unwanted polymerization during storage and handling . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use, nor is it intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethyl prop-2-enoate
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InChI

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
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InChI Key

RZVINYQDSSQUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

56641-05-5, 34962-82-8
Record name Polyethylene glycol phenyl ether acrylate
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Record name Phenoxyethyl acrylate homopolymer
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DSSTOX Substance ID

DTXSID4040715
Record name 2-Phenoxyethyl acrylate
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Molecular Weight

192.21 g/mol
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Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 2-phenoxyethyl ester
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CAS No.

48145-04-6, 56641-05-5
Record name Phenoxyethyl acrylate
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Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl acrylate
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Record name 2-phenoxyethyl acrylate
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Record name Phenol, ethoxylated, esters with acrylic acid
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Record name 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER
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Synthesis and Chemical Reactions of 2 Phenoxyethyl Acrylate

Synthetic Routes to 2-Phenoxyethyl Acrylate (B77674)

The synthesis of 2-Phenoxyethyl acrylate is primarily achieved through well-established chemical reactions, notably esterification processes. An alternative, non-catalytic method involves the use of high pressure to induce polymerization, which can be considered a synthetic route to the polymeric form.

Esterification Processes

Esterification is the most common method for producing this compound. This process generally involves the reaction of an alcohol with a carboxylic acid or its derivative.

One major pathway is the direct esterification of 2-phenoxyethanol (B1175444) with acrylic acid. This reaction is typically performed in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like cyclohexane (B81311) that allows for the azeotropic removal of water to drive the reaction to completion. To prevent the undesired polymerization of the acrylate monomer during synthesis, polymerization inhibitors are crucial. Common inhibitors include copper(I) chloride and p-hydroxyanisole. smolecule.com

Another significant esterification route involves the reaction of 2-phenoxyethanol with an activated form of acrylic acid, such as acryloyl chloride. smolecule.com This reaction is conducted in the presence of a base, like sodium carbonate, to neutralize the hydrochloric acid byproduct. smolecule.com The process is often carried out in a solvent such as benzene (B151609) under controlled temperature conditions, starting at a low temperature and then refluxing to ensure complete reaction. smolecule.com

Transesterification represents another viable, though less common, synthetic strategy. This would involve reacting an alcohol, in this case 2-phenoxyethanol, with another acrylate ester (like methyl acrylate) in the presence of a suitable catalyst. lookchem.com

Table 1: Components in Typical Esterification Syntheses of this compound

Role Example Compound(s) Reference(s)
Alcohol Reactant 2-Phenoxyethanol smolecule.com
Acylating Agent Acrylic Acid, Acryloyl Chloride smolecule.com
Catalyst p-Toluenesulfonic Acid
Base Sodium Carbonate smolecule.com
Solvent Cyclohexane, Benzene smolecule.com
Inhibitor Copper(I) Chloride, p-Hydroxyanisole smolecule.com

Pressure-Induced Polymerization as a Synthesis Method

Pressure-induced polymerization is a method for synthesizing polymers directly from monomers without the need for catalysts or initiators. researchgate.netuwo.ca This technique harnesses high pressure, often combined with elevated temperatures, to overcome the activation energy of polymerization. researchgate.netprimescholars.com The application of pressure reduces the intermolecular distances between monomer molecules, facilitating the formation of covalent bonds and leading to polymerization. primescholars.commdpi.com This approach is considered a form of "green chemistry" as it can be performed without solvents. uwo.ca

Research has demonstrated that the polymerization of this compound can be induced by applying hydrostatic pressure at an elevated temperature. researchgate.netresearchgate.net In one study, a degree of conversion of 60% was achieved using this method, which was monitored using broadband dielectric and infrared spectroscopy. researchgate.netresearchgate.net This method directly yields poly(this compound) rather than the monomer.

Table 2: Conditions for Pressure-Induced Polymerization of this compound

Parameter Condition Finding Reference(s)
Method Hydrostatic Pressure Induced polymerization without catalyst or initiator. researchgate.netresearchgate.net
Temperature Elevated Used in conjunction with pressure to facilitate reaction. researchgate.netresearchgate.net
Conversion ~60% The degree of monomer conversion to polymer achieved. researchgate.netresearchgate.net
Analysis Broadband dielectric and infrared spectroscopy Used to monitor the reaction progress. researchgate.netresearchgate.net

Reactivity of the Acrylate Group

The chemical behavior of this compound is dominated by the reactivity of its acrylate functional group. The acrylate group is an α,β-unsaturated ester, which makes it susceptible to addition reactions across the carbon-carbon double bond.

Addition Reactions with Nucleophiles

The electron-withdrawing nature of the ester carbonyl group polarizes the carbon-carbon double bond of the acrylate moiety, rendering the β-carbon electrophilic. This allows this compound to act as a Michael acceptor, undergoing conjugate addition (or Michael addition) with a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for forming new carbon-heteroatom or carbon-carbon bonds. nih.gov

The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond. wikipedia.org This leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final saturated addition product. masterorganicchemistry.com

A variety of nucleophiles can participate in this reaction. thieme-connect.de Amines, for instance, can react via an aza-Michael addition to form β-amino esters. github.iouni-hamburg.de Other common nucleophiles include thiols, alcohols, and stabilized carbanions (such as those derived from malonates or β-ketoesters). masterorganicchemistry.comthieme-connect.deresearchgate.net The reaction with amines and thiols is particularly efficient. github.ioresearchgate.net

Table 3: Examples of Nucleophilic Addition to Acrylate Esters

Nucleophile Type Example Nucleophile Product Type Reference(s)
Nitrogen Nucleophile Amines β-Amino Propanoate github.iouni-hamburg.de
Sulfur Nucleophile Thiols β-Thioether Propanoate masterorganicchemistry.comresearchgate.net
Oxygen Nucleophile Alcohols β-Alkoxy Propanoate thieme-connect.de
Carbon Nucleophile Malonates, Enolates Substituted Propanoate wikipedia.orgthieme-connect.de

Polymerization of 2 Phenoxyethyl Acrylate

Free Radical

Free-radical polymerization is a primary method for converting 2-Phenoxyethyl acrylate (B77674) (PEA) monomer into its corresponding polymer, poly(2-Phenoxyethyl acrylate). This process involves the sequential addition of monomer molecules to a growing polymer chain that has a free radical at its active end.

The free-radical polymerization of this compound proceeds through the classical three stages: initiation, propagation, and termination.

Initiation: This first stage involves the generation of free radicals from an initiator molecule. These initiators, when subjected to heat or light, decompose into active radicals. The active radical then adds to the double bond of a this compound monomer, transferring the radical site to the monomer and initiating the polymer chain.

Propagation: The newly formed monomer radical attacks another this compound monomer in a repetitive process. This sequential addition of monomers to the growing radical chain leads to the formation of a long polymer chain. The propagation reaction is exceptionally fast due to the high reactivity of the radical species.

Termination: The growth of the polymer chain is halted in this final stage. Termination typically occurs through two primary mechanisms: combination, where two growing polymer chains join to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains.

Photoinitiators are crucial in initiating polymerization upon exposure to light, and their choice significantly affects the reaction kinetics.

UV-initiated polymerization is a widely used technique for curing coatings and inks containing this compound. The process relies on photoinitiators that absorb UV light and generate reactive species—either free radicals or cations—that initiate polymerization. The choice of photoinitiator and its concentration can be tailored to control the polymerization rate and the final properties of the cured material.

Studies have investigated the use of various photoinitiators in the UV curing of resins containing PEA. For instance, research on dental restorative composites, which often include monomers like PEA, highlights the importance of the photoinitiator system in achieving desired mechanical properties and biocompatibility. The efficiency of UV curing is also dependent on the intensity and wavelength of the UV source.

Electron-beam (EB) polymerization is an alternative curing method that does not require a photoinitiator. The high-energy electrons directly create free radicals on the monomer and oligomer molecules, initiating polymerization.

EB curing offers several advantages, including rapid cure speeds, low energy consumption, and the ability to cure thick or pigmented systems that are challenging for UV curing. The polymerization kinetics in EB curing are influenced by the monomer's chemical structure and the processing parameters, such as the dose and dose rate.

Electron-Beam (EB) Polymerization
Impact of Monomer Chemistry on Radical Formation

Frontal Polymerization Techniques

Frontal polymerization (FP) is a process where a localized reaction zone self-propagates through a mixture of monomers and initiators, driven by the exothermic heat of polymerization. nih.govresearchgate.netacs.org This technique has been utilized for the polymerization of this compound, offering a rapid and energy-efficient method for producing polymers. nih.govacs.org

In one study, this compound was polymerized, both as a homopolymer and in the presence of an azobenzene (B91143) comonomer, using frontal polymerization. acs.org This research highlighted the use of novel ionic liquids as initiators for the process. acs.orgorcid.org The technique allows for the creation of photoactive copolymers, where the properties can be influenced by the incorporation of functional comonomers. acs.orgorcid.orgrroij.com The frontal polymerization process is characterized by a self-sustaining reaction front that travels through the monomer mixture, converting it into a polymer. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a form of reversible deactivation radical polymerization (RDRP) that provides excellent control over molecular weight, polydispersity, and polymer architecture. mdpi.com This technique has been successfully applied to the polymerization of this compound, enabling the synthesis of well-defined polymers. mdpi.comorcid.org

RAFT dispersion polymerization is a specific application of RAFT that allows for the synthesis of block copolymer nanoparticles in situ. This method has been employed for the polymerization of 2-Phenoxyethyl methacrylate (B99206) (POEMA), a closely related monomer, to create well-defined diblock copolymers. researchgate.net For instance, the ethanolic RAFT dispersion polymerization of POEMA using a poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) macro-chain transfer agent (macro-CTA) has been described. orcid.orgresearchgate.net This process leads to the formation of self-assembled diblock copolymer nanostructures directly during polymerization. researchgate.net

Monomer Macro-CTA Solvent Resulting Structure
2-Phenoxyethyl methacrylate (POEMA)Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA)EthanolDiblock copolymer nanostructures

This table showcases an example of RAFT dispersion polymerization involving a monomer structurally similar to this compound.

A recent advancement in RAFT polymerization involves the use of visible light, such as blue LED light, to initiate and control the polymerization process. This photoinduced RAFT (PET-RAFT) polymerization offers a temporal and spatial control over the reaction without the need for thermal initiators. mdpi.comresearchgate.net Blue LED light has been effectively used for the RAFT polymerization of various acrylates and methacrylates. researchgate.netsemanticscholar.orgmdpi.com This technique allows for polymerization to be conducted at room temperature and can be switched on and off by controlling the light source. mdpi.comresearchgate.net While specific studies focusing solely on the blue LED light-activated RAFT polymerization of this compound are emerging, the successful application of this method to similar monomers like poly(ethylene glycol) acrylate (PEGA) demonstrates its potential. researchgate.net The process often utilizes a photosensitive RAFT agent or a photocatalyst to mediate the polymerization under blue light irradiation. mdpi.comresearchgate.netmdpi.com

RAFT Dispersion Polymerization Studies

Copolymerization of this compound

Copolymerization of this compound with other monomers is a key strategy to modify and enhance the properties of the resulting polymers for specific applications. sfdchem.com

Copolymerization with Other Acrylates and Methacrylates

This compound can be copolymerized with a variety of other acrylate and methacrylate monomers to tailor the final properties of the polymer, such as flexibility, hardness, and adhesion. sfdchem.comgoogle.com For instance, it can be included in copolymer compositions with monomers like methyl methacrylate and n-butyl acrylate. google.com The incorporation of this compound can enhance properties like thermal stability and chemical resistance. polysciences.com Free-radical copolymerization is a common method used for this purpose, and the resulting copolymers can find use in coatings, adhesives, and other material applications. nih.gov

Ethylene (B1197577)/2-Phenoxyethyl Acrylate Copolymerization

The copolymerization of ethylene with polar monomers like this compound presents a challenge due to the different reactivity of the monomers. However, research has demonstrated the feasibility of this copolymerization using specific catalyst systems. One study reported the use of a 2-azaferrocenylimine/NiBr2 catalyst activated with methylaluminoxane (B55162) (PMAO) for the copolymerization of ethylene and this compound. tosoh.co.jp The resulting copolymers were characterized by ¹H NMR to confirm the incorporation of the acrylate monomer. tosoh.co.jp The study investigated the effect of temperature and catalyst activators on the polymerization activity and the properties of the resulting ethylene/2-phenoxyethyl acrylate copolymer. tosoh.co.jp Ethylene-acrylic acid copolymers, a related class of materials, are known for their adhesive properties. google.comalibaba.com

Catalyst System Activator Monomers Resulting Polymer
2-azaferrocenylimine/NiBr2PMAOEthylene, this compoundEthylene/2-Phenoxyethyl acrylate copolymer

This table summarizes a catalyst system used for the copolymerization of ethylene and this compound.

Synthesis of Photoactive Copolymers with Azobenzene Units

Photoactive copolymers of poly(this compound) containing azobenzene units have been synthesized, demonstrating the potential for creating photoresponsive materials. orcid.orgrroij.comcdnsciencepub.com One successful method for preparing these copolymers is frontal polymerization, which offers a fast and efficient alternative to classical polymerization techniques. orcid.orgacs.org This method has been used to copolymerize this compound with an acrylate monomer containing an azobenzene group. orcid.orggoogle.itunam.mx

The synthesis can be initiated using novel ionic liquids, which act as initiators for the frontal polymerization process. orcid.orgcdnsciencepub.com The incorporation of azobenzene units into the polymer structure imparts photoactive properties, meaning the material can respond to light stimuli. This is due to the photoisomerization of the azobenzene groups. The optical properties of these photoactive copolymers have been a key area of characterization in research studies. orcid.orgrroij.comcdnsciencepub.com

Cross-linked Polymer Networks of Poly(this compound)

UV Photo-polymerized Crosslinked Networks

Cross-linked networks of poly(this compound) (poly(PEA)) can be readily formed through UV photo-polymerization. researchgate.net This process involves using a monomer mixture containing this compound, a photoinitiator, and a chemical cross-linking agent. researchgate.netriverlandtrading.com A commonly used photoinitiator for this system is Darocur 1173, while 1,6-hexanediol (B165255) diacrylate (HDDA) is frequently employed as the cross-linker. researchgate.netmdpi.com

Upon exposure to ultraviolet (UV) radiation, the photoinitiator generates free radicals, which then initiate the polymerization of the acrylate groups of both the PEA monomer and the HDDA cross-linker. chemicalbook.com The difunctional nature of HDDA allows it to connect different polymer chains, leading to the formation of a three-dimensional polymer network. researchgate.netmdpi.com The resulting material is a cross-linked solid polymer whose properties are directly influenced by the composition of the initial mixture. researchgate.net The progress of the polymerization can be monitored by techniques such as infrared spectroscopy (FTIR) to track the disappearance of the carbon-carbon double bonds of the acrylate groups. researchgate.net

Influence of Crosslinking Density on Material Properties

The crosslinking density, typically controlled by the concentration of the cross-linking agent in the initial formulation, has a significant influence on the properties of poly(this compound) networks. researchgate.net Key material properties affected include the glass transition temperature (Tg) and the swelling behavior. researchgate.net

An increase in the concentration of the cross-linker, such as 1,6-hexanediol diacrylate (HDDA), leads to a higher crosslinking density within the polymer network. researchgate.net This higher density of crosslinks restricts the mobility of the polymer chains. Consequently, the glass transition temperature (Tg) of the material increases. researchgate.netuni-bayreuth.de For example, in a related dimethacrylate system, increasing the bifunctional monomer content to create a higher crosslink density resulted in a rise in Tg from 73°C to 95°C. uni-bayreuth.de

The swelling behavior of the cross-linked poly(PEA) network is also heavily dependent on the crosslinking density. researchgate.net A more densely cross-linked network has smaller spaces between polymer chains and is more resistant to swelling when immersed in a solvent. This results in a lower equilibrium degree of swelling. researchgate.net Studies have investigated the effects of solvent nature and temperature on the swelling properties, confirming that the degree of cross-linking is a critical parameter controlling the material's swelling capacity. researchgate.net

Table 2: Effect of Crosslinking Density on Poly(PEA) Network Properties

PropertyEffect of Increasing Crosslinking DensityRationale
Glass Transition Temperature (Tg) IncreasesReduced polymer chain mobility due to a higher number of crosslinks. researchgate.netuni-bayreuth.de
Equilibrium Swelling DecreasesThe tighter network structure restricts the uptake of solvent molecules. researchgate.net
Mechanical Strength Generally IncreasesThe three-dimensional network structure enhances the material's rigidity and resistance to deformation. mdpi.com

Advanced Poly 2 Phenoxyethyl Acrylate Materials and Applications

Polymer Blends and Composites

Reaction-Induced, Phase-Separated Blends with Polystyrene

The creation of polymer blends from poly(2-phenoxyethyl acrylate) (PPOA) and polystyrene (PS) can be achieved through a process known as reaction-induced phase separation. tandfonline.comtandfonline.com This method begins with a homogeneous solution of polystyrene dissolved in the 2-phenoxyethyl acrylate (B77674) (PEA) monomer. tandfonline.com As the PEA is polymerized to form PPOA, the system undergoes phase separation and phase inversion, resulting in the formation of a polymer blend. tandfonline.comtandfonline.com

The development of the blend's structure has been monitored using techniques like small-angle laser light scattering (SALLS) and optical microscopy. tandfonline.comtandfonline.com These studies reveal that the liquid-liquid phase separation occurs via spinodal decomposition. tandfonline.comtandfonline.com This mechanism is further supported by the analysis of microscopy images, which show peaks in their radial intensity distributions, a characteristic of spinodal decomposition. tandfonline.comtandfonline.com The result is a co-continuous phase structure where both the PPOA and PS phases are intermingled. tandfonline.com

Tensile testing of these blends demonstrates a significant enhancement of mechanical properties compared to the individual polymers. tandfonline.com While PPOA itself is a soft and rubbery material at room temperature, and both PPOA and PS have comparable toughness individually, a blend containing 17 wt% PS exhibits a toughness more than ten times greater than either component alone. tandfonline.comtandfonline.com As the weight fraction of PS in the blend increases, both the tensile modulus and tensile strength see a corresponding increase, while the ultimate strain decreases. tandfonline.com

Table 1: Mechanical Properties of PPOA/PS Blends


PS Content (wt%)Tensile Modulus (MPa)Tensile Strength (MPa)Toughness (Relative to PPOA)
0~3~1.51x
17-->10x
IncreaseIncreasesIncreases-

Data derived from research on reaction-induced, phase-separated PPOA/PS blends. [2, 3] Note: Specific values for modulus and strength at 17% PS were not provided in the source, only the trend and the significant increase in toughness.

Hydrogels with Shape Memory Effects

Hydrogels formulated with this compound (PEA) have been shown to exhibit significant shape memory effects (SMEs), particularly those that are responsive to body temperature. acs.orgfrontiersin.org These shape memory hydrogels (SMHs) are typically synthesized by the copolymerization of a hydrophobic monomer, PEA, with a hydrophilic monomer, such as acrylamide (B121943) (AAm). acs.orgnih.gov The resulting poly(PEA-co-AAm) hydrogels can be programmed into a temporary shape and will return to their permanent, original shape upon exposure to a specific stimulus, such as heat. nih.govpku.edu.cn

The process involves preparing the hydrogel, often in a solvent like DMSO, and then exchanging it with water. These materials possess the ability to be deformed and fixed into a temporary shape, and then recover their original form when the temperature is raised. acs.org For instance, a hydrogel containing 60 mol% PEA demonstrates an excellent body temperature-responsive shape memory behavior, achieving almost 100% shape fixity and recovery. acs.org This characteristic makes them promising for various applications, including as smart materials in the biomedical field. acs.orgnih.gov

Synergistic Hydrophobic Interactions and Hydrogen Bonding

The remarkable mechanical strength and shape memory capabilities of poly(PEA-co-AAm) hydrogels are attributed to the synergistic effect of two types of physical crosslinks: hydrophobic interactions and hydrogen bonding. acs.org The PEA component, with its phenoxy group, provides hydrophobic domains within the hydrogel network. The acrylamide (AAm) component, on the other hand, is hydrophilic and capable of forming strong hydrogen bonds. acs.org

In an aqueous environment, the hydrophobic segments from PEA aggregate to form micro-domains. These domains serve to protect and stabilize the hydrogen bonds formed between the amide groups of the AAm chains from being disrupted by water molecules. This synergy creates a robust and tough network structure. acs.org The hydrogels can exhibit a maximum tensile strength of up to 5.1 MPa, a value that is highly dependent on temperature. acs.org This dual-network of physical crosslinks is the fundamental reason for the material's high mechanical performance and its ability to "remember" and recover its shape. acs.org

Table 2: Properties of Poly(PEA-co-AAm) Shape Memory Hydrogels


PEA Content (mol%)Tensile Strength (MPa)Shape FixityShape RecoveryKey Feature
60~5.1~100%~100%Excellent body temperature-responsive SME

Data based on studies of highly tough hydrogels with body temperature-responsive shape memory effect. [1, 8]

Bio-inspired Hydrogels for Wet Adhesion

Drawing inspiration from marine organisms like barnacles, researchers have developed hydrogels containing this compound (PEA) that exhibit strong adhesion in wet or underwater environments. rsc.orgfrontiersin.org Barnacles are known for their ability to firmly attach to various surfaces underwater, a feat made possible by the unique chemistry of their cement proteins. frontiersin.orgmdpi.comasknature.org Biomimetic hydrogels have been created by copolymerizing PEA, which mimics the hydrophobic amino acids in barnacle cement, with other functional monomers. mdpi.com For example, combining the hydrophobic PEA with a cationic monomer can create a system with strong adhesive properties. mdpi.com

These bio-inspired adhesives are designed to overcome the significant challenges of bonding in aqueous conditions. rsc.org The presence of water typically forms a weak boundary layer on surfaces, preventing most adhesives from making direct contact. rsc.org The design of these PEA-based hydrogels allows them to function effectively on a variety of substrates, including glass and biological tissues, even when fully submerged. researchgate.net

Disruption of Hydration Layer

A key mechanism enabling the wet adhesion of these bio-inspired hydrogels is the ability of this compound to disrupt the hydration layer at the adhesive-substrate interface. rsc.orgmdpi.com The hydration layer is a thin film of water molecules that forms on surfaces in an aqueous environment and is a primary barrier to achieving strong adhesion. rsc.orgpolymer.cn

The phenoxyethyl group in PEA is hydrophobic. mdpi.com When the hydrogel comes into contact with a submerged surface, these hydrophobic components help to repel and displace the water molecules at the interface. mdpi.comresearchgate.net This action effectively "cleans" the surface, allowing other adhesive interactions, such as electrostatic forces from a cationic co-monomer, to form strong bonds directly with the substrate. mdpi.com This synergistic approach of disrupting the hydration layer while presenting other adhesive moieties is directly inspired by the adhesion strategy of barnacles and is crucial for the hydrogel's performance. mdpi.comwipo.int

Table 3: Underwater Adhesion Strength of a Barnacle-Inspired Hydrogel


SubstrateAdhesion Strength (kPa)
Glass~180
Aluminum~160
Steel~175
Pig Skin~150

Adhesion strength values for a barnacle-inspired hydrogel containing PEA and a cationic monomer.

Optical Applications

This compound (PEA) is a valuable monomer in the formulation of materials for optical applications, primarily due to its high refractive index. unilongindustry.combronkow.com.cn The refractive index of the PEA monomer is approximately 1.518. unilongindustry.comchemicalbook.comchemicalbook.com This property is beneficial for creating optical adhesives, coatings, and lenses where matching or modifying the path of light is essential. bronkow.com.cnscitepress.org

PEA is used as a reactive diluent in UV-curable formulations. unilongindustry.comooc.co.jp Its inclusion in acrylic pressure-sensitive adhesives (PSAs) has been shown to increase the refractive index of the final product, which is particularly important for optical devices. adhesion.kr In such applications, the adhesive can achieve high transparency, with transmittance levels of 95% or more in the visible light spectrum (380-700 nm), making it suitable for optically clear adhesives. adhesion.krgoogle.com Beyond adhesives, PEA and its derivatives are considered for use in a variety of optical components, including prism sheets and materials for nanoimprints, due to their combination of optical and physical properties. scitepress.org

Table 4: Optical and Physical Properties of this compound


PropertyValueSource
Refractive Index (n20/D)1.517 - 1.518[4, 6, 9]
Boiling Point84 °C @ 0.2 mm Hg[4, 7]
Density (g/mL @ 25°C)1.104[4, 7]
Glass Transition Temp. (Tg of Polymer)-22 °C frontiersin.org

Mentioned Chemical Compounds

Table 5: List of Chemical Compounds


Compound Name
This compound (PEA)
Poly(this compound) (PPOA)
Polystyrene (PS)
Acrylamide (AAm)
N,N-dimethylacrylamide (DMAA)
Benzyl acrylate (BzA)
2-Phenoxyethyl methacrylate (B99206) (PEMA)
Poly(ethylene glycol) diacrylate (PEGDA)
2-Ethylhexyl acrylate (2-EHA)
Zirconium carboxyethyl acrylate
Aluminum acetylacetonate
Darocur TPO (Photoinitiator)

Nonlinear Optical (NLO) Properties of Copolymers

The incorporation of this compound (2-PEA) into copolymers with specific chromophores has led to the development of materials with significant nonlinear optical (NLO) properties. A notable example involves the copolymerization of 2-PEA with an azobenzene (B91143) comonomer derived from Disperse Red-1, specifically N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline (MDR-1). researchgate.net This process has been successfully achieved using frontal polymerization, a method that offers advantages like the prevention of bubble formation, which is crucial for creating optically clear materials. researchgate.net

The synthesis was initiated using novel ionic liquids, such as tetrabutylphosphonium (B1682233) persulfate (TBPPS) and trihexyltetradecylphosphonium (B14245789) persulfate (TETDPPS), which produced stable propagating polymerization fronts at relatively low maximum temperatures. researchgate.net The resulting copolymers of 2-PEA and MDR-1 were characterized to understand their composition and thermal properties. For instance, copolymers with varying molar percentages of the MDR-1 comonomer were synthesized, and their glass transition temperatures (Tg) were determined, as detailed in the table below. researchgate.net

Table 1: Composition and Thermal Properties of 2-PEA/MDR-1 Copolymers

Copolymer 2-PEA in feed (mol %) MDR-1 in feed (mol %) MDR-1 in copolymer (mol %) Tg (°C)
P(2-PEA/MDR-1)-1 99.5 0.5 0.44 60
P(2-PEA/MDR-1)-2 99.0 1.0 0.92 63
P(2-PEA/MDR-1)-3 98.0 2.0 1.85 65

Data sourced from Illescas et al., Journal of Polymer Science Part A: Polymer Chemistry, 2012. researchgate.net

These azo-polymers are part of a class of materials known as Nonlinear Optical Polymers (NLOPs), which have attracted sustained interest for photonic applications due to their excellent processability and low dielectric constants. rroij.com The photoresponsive nature of these copolymers, stemming from the reversible trans-cis isomerization of the azobenzene units, is fundamental to their NLO activity and allows for applications in optical data storage and polarization holography. rroij.com The inclusion of azobenzene groups, which act as chromophores, is a key strategy in designing polymers for NLO applications. rroij.comrsc.org

Polymerization Induced Grating Patterns in Photopolymer Films

This compound is a key monomer used in the fabrication of photopolymer films for holographic applications, where it facilitates the creation of polymerization-induced grating patterns. cdnsciencepub.comchemicalbook.comlookchem.comchemdad.com These films are capable of recording volume phase holograms. edweslystudio.com The fundamental mechanism involves photopolymerization, where a photosensitizer absorbs light and initiates the polymerization of monomers, creating a pattern of varying refractive index that forms the holographic grating. mdpi.com

In one study, this compound (PEA) was used as a monomer in phenanthraquinone (PQ) doped polymethyl methacrylate (PMMA) photopolymers. nih.gov The addition of PEA was shown to significantly enhance the holographic properties of the material. Specifically, doping the PQ/PMMA photopolymer with PEA increased the material's dynamic range by 1.5 times and its sensitivity by 3 times. nih.gov This demonstrates the feasibility of improving holographic performance by doping with monomers like PEA that have a vinyl structure similar to the base monomer. nih.gov

The composition of the photopolymer, particularly the choice of monomer and binder, is crucial for maximizing the refractive index modulation (Δn), which determines the efficiency of the hologram. edweslystudio.com Research has shown that for aliphatic binders, aromatic monomers like this compound produce a much greater refractive index modulation. edweslystudio.com For example, in a composition with a cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB) binder, this compound (POEA) yielded a significantly higher refractive index modulation compared to aliphatic monomers. edweslystudio.com

Table 2: Refractive Index Modulation (Δn) for Monomers in a CAB Binder

Monomer Monomer Type Refractive Index (n) Δn (x 10³)
Triethylene glycol diacrylate (TDA) Aliphatic 1.4594 1.7
This compound (POEA) Aromatic 1.5143 8.1
p-Chlorophenoxyethyl acrylate Aromatic 1.5273 11

Data sourced from 'Photopolymers for holography', SPIE Milestone Series, 1990. edweslystudio.com

Furthermore, this compound has been used in specially prepared host polymers for real-time dynamic holography. aip.org A polymer composed of poly(ethyl acrylate) and poly(phenoxyethyl acrylate) with a low glass transition temperature was used to create a photochromic polymer film that enabled the real-time control of writing and erasing a holographic grating. aip.org This highlights the versatility of PHEA in advanced optical applications.

UV/EB Curable Systems

This compound is a monofunctional acrylic monomer that is widely utilized in formulations cured by ultraviolet (UV) and electron beam (EB) radiation. rroij.com It is recognized for its role as a reactive diluent that can reduce viscosity while offering good compatibility with common resins, enhanced flexibility, and thermal stability due to its aromatic ether structure. google.com

Coatings, Inks, and Adhesives

In the realm of UV/EB curable systems, this compound is a common component in coatings, inks, and adhesives. rroij.comchemicalbook.com As a reactive diluent, it helps to lower the viscosity of formulations, which improves flow and applicability, particularly for inkjet, flexo, and gravure inks. google.com Its structure, featuring an aromatic ring, contributes to improved thermal and UV stability, which helps to resist yellowing. google.com

The monomer's characteristics are highly beneficial for various applications:

Coatings: It is used in formulations for plastics, metals, and wood. google.com The inclusion of PHEA enhances flexibility, adhesion, and resistance to cracking. google.com

Inks: PHEA improves color development and adhesion to substrates. google.com It has been noted for its good reactivity and for providing the lowest shrinkage, which is favorable for adhesion on plastic substrates. nih.gov

Adhesives: In UV-curable adhesives, PHEA's low internal stress and excellent adhesion properties make it an ideal component. google.com

3D Printing Applications

This compound serves as a reactive component in photopolymer resins for additive manufacturing, including stereolithography (SLA) and Digital Light Processing (DLP) 3D printing. google.com Its presence in these resins helps to reduce shrinkage during polymerization and improve the dimensional accuracy of the final printed objects, which is especially beneficial for producing flexible or composite structures. google.com

In DLP-based 3D printing, this compound is a foundational monomer for creating complex and functional materials. Research has demonstrated its use in printing metallopolymers with shape-memory and self-healing abilities. orcid.orgarxiv.org In these studies, this compound is mixed with ligand-containing monomers (such as those based on terpyridine or triphenylmethyl(trt)‑histidine) and metal salts (e.g., zinc(II) or nickel(II)). orcid.orgarxiv.org The subsequent photo-induced printing via DLP results in smart materials that can be fabricated into complex hollow structures. orcid.orgarxiv.org These 3D-printed objects have shown excellent shape-memory behavior with high fixity and recovery rates. orcid.org

A significant advancement in photopolymerization for 3D printing involves the use of Triplet-Triplet Annihilation Upconversion (TTA-UC) systems, which can drive a curing process using low-energy visible light (e.g., green light) even in the presence of ambient oxygen. lookchem.comosti.gov this compound has been identified as a particularly effective monomer for these systems. lookchem.com

In the development of a TTA-UC photosystem for DLP 3D printing, several acrylate monomers were screened, and this compound (PhOEA) was selected because it provided the best combination of solubility for the system's components and a favorable polymerization rate. lookchem.com The TTA-UC process involves a sensitizer (B1316253) (e.g., PtOEP) and an annihilator (e.g., DPA). Low-energy light excites the sensitizer, and through a series of energy transfers and annihilations, a higher-energy photon is emitted, which then activates a standard Type I photoinitiator (e.g., BAPO) to begin the polymerization of the PhOEA monomer.

Interestingly, researchers noted that upconverted fluorescence from the annihilator could be quenched by the this compound monomer itself, suggesting a direct interaction that can influence the polymerization process. To create a resin suitable for DLP printing, PhOEA was combined with a crosslinker, trimethylolpropane (B17298) triacrylate (TMPTA), in a 1:1 weight ratio. lookchem.com This approach leverages the unique properties of PhOEA to enable high-resolution 3D printing with visible light, expanding the capabilities of additive manufacturing. lookchem.comosti.gov

Analytical and Characterization Methodologies for 2 Phenoxyethyl Acrylate and Its Polymers

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and properties of 2-phenoxyethyl acrylate (B77674) and its polymers. These techniques provide insights into chemical bonding, polymerization kinetics, and optical behavior.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and monitoring the polymerization of 2-phenoxyethyl acrylate. ucsf.edu The polymerization process can be followed by observing the disappearance of characteristic absorption bands of the acrylate monomer and the appearance of bands corresponding to the resulting polymer.

In the monomer, key vibrational bands include those for the C=C double bond, which are consumed during polymerization. ucsf.edu For instance, the polymerization of PEA can be monitored by the decrease in the vibration of the carbon double bond (C=C). ucsf.edu In copolymers containing PEA, characteristic peaks confirm its incorporation into the polymer network. For example, in poly(PEA-co-AAm) hydrogels, the stretching vibrations of C=O in PEA are observed around 1734 cm⁻¹, and the stretching vibrations of aromatic C-H are found between 3035 cm⁻¹ and 3063 cm⁻¹.

The shift in the carbonyl (C=O) stretching vibration is another indicator of polymerization. In acrylate monomers, the C=O stretching vibration is often observed in the region of 1747-1734 cm⁻¹. rroij.com Upon polymerization, this peak shifts to a higher wavenumber (1755-1741 cm⁻¹) due to the loss of conjugation with the ethenyl double bond. rroij.com

Table 1: Characteristic FTIR Absorption Bands for this compound and its Polymers

Functional GroupWavenumber (cm⁻¹) - MonomerWavenumber (cm⁻¹) - PolymerReference
Aromatic C-H stretch3035-30633035-3063
C=O stretch (Acrylate)~1734~1734
C=C stretch (Acrylate)1631-1646Disappears/Weakens rroij.com

Note: The exact wavenumber may vary slightly depending on the specific polymer system and measurement conditions.

Raman Spectroscopy for Reaction Kinetics and Conversion

Raman spectroscopy is a valuable technique for studying the kinetics of polymerization and determining the conversion of this compound. radtech.org This method allows for real-time monitoring of the reaction by tracking the intensity of specific Raman bands. tandfonline.comresearchgate.net

The polymerization of PEA can be followed by monitoring the decrease in the intensity of the C=C stretching vibration band in the Raman spectrum of the monomer. tandfonline.comtandfonline.com The extent of the reaction is determined by measuring the peak area of the C=C double bond (around 1639-1640 cm⁻¹) relative to an internal reference peak, such as the phenyl ring C=C stretch at approximately 1613 cm⁻¹. tandfonline.comradtech.org This ratio is compared to the initial value before polymerization to calculate the conversion. tandfonline.com

Raman spectroscopy has been used to compare the conversion of PEA in different polymerization processes, such as those initiated by ultraviolet (UV) light versus electron beam (EB). radtech.org Studies have shown that the monomer chemistry is a key factor in the conversion efficiency under different initiation mechanisms. radtech.org For instance, at equivalent initiation energies, EB polymerization of PEA can lead to higher conversion rates compared to photopolymerization. radtech.org

Table 2: Raman Spectroscopy Data for Monitoring PEA Polymerization

Raman PeakWavenumber (cm⁻¹)AssignmentApplicationReference
Reaction Peak1639-1640Acrylate C=C stretchMonitors monomer consumption tandfonline.comradtech.org
Reference Peak~1613Phenyl ring C=C stretchInternal standard for quantification radtech.org

UV-Vis Absorption Spectroscopy for Optical Properties

UV-Visible (UV-Vis) absorption spectroscopy is employed to assess the optical properties of materials containing this compound, particularly their transparency and refractive index. researchgate.netadhesion.kr This is especially important for applications where optical clarity is a requirement, such as in pressure-sensitive adhesives (PSAs) for displays. researchgate.netadhesion.kr

UV-Vis spectroscopy can also be used to study the photolysis and photochemical mechanisms of photoinitiators used in the polymerization of PEA. sjtu.edu.cn

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is utilized to investigate the light-emitting properties of systems involving this compound, particularly in the context of photopolymerization and upconversion processes. chemrxiv.orgnih.gov

In studies of triplet-triplet annihilation upconversion (TTA-UC) based photopolymerization, PEA has been used as the monomer. chemrxiv.orgnih.gov Photoluminescence spectroscopy can monitor the time evolution of the upconverted fluorescence from an annihilator (like diphenylanthracene, DPA) and the phosphorescence from a photosensitizer (like platinum(II) octaethylporphyrin, PtOEP) within the PEA monomer. chemrxiv.orgnih.gov It has been observed that the upconverted fluorescence can be quenched by the this compound monomer, and as the monomer is consumed during polymerization, the fluorescence intensity can increase over time. chemrxiv.orgnih.gov

Thermal Analysis

Thermal analysis techniques are essential for determining the thermal properties of poly(this compound) and for monitoring the polymerization process.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature and Conversion

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the glass transition temperature (Tg) of poly(this compound) and to study the kinetics of its polymerization. ucsf.eduiwaponline.comresearchgate.net The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state in a polymer.

The Tg of PPEA and its copolymers can be influenced by factors such as the degree of cross-linking and the composition of the polymer network. ucsf.eduresearchgate.net For instance, in cross-linked poly(PEA/HDDA) networks, the Tg is affected by the rate of reticulation and the monomer composition. ucsf.eduresearchgate.net DSC is also used to characterize the thermo-mechanical properties of metallopolymers derived from this compound. nih.gov

Photo-DSC, a variation of the technique, can be used to monitor the heat flow during photopolymerization, providing information on the reaction kinetics and the degree of monomer conversion. researchgate.net

Table 3: Glass Transition Temperatures (Tg) of Polymers Containing this compound

Polymer SystemGlass Transition Temperature (Tg)Measurement TechniqueReference
Poly(this compound)-DSC ucsf.eduresearchgate.net
Poly(this compound-co-acrylic acid)Dependent on compositionDSC iwaponline.com
Cross-linked poly(PEA/HDDA)Varies with cross-linking and compositionDSC ucsf.eduresearchgate.net
Metallopolymers from PEACharacterized by DSCDSC nih.gov

Note: Specific Tg values can vary significantly based on molecular weight, copolymer composition, and cross-link density.

Thermogravimetric Analysis (TGA) for Thermal Stability

Polymers derived from this compound generally exhibit good thermal stability. mdpi.com TGA thermograms typically show that significant mass loss for these polymers begins at temperatures well above 300°C, indicating their suitability for applications requiring thermal resistance. mdpi.com The thermal decomposition of poly(this compound) and its copolymers often occurs in distinct stages, which can be analyzed to understand the degradation mechanism. mdpi.comtandfonline.com For instance, studies on copolymers of this compound have utilized TGA to determine the onset of decomposition and to calculate kinetic parameters such as activation energy, which provides a quantitative measure of thermal stability. tandfonline.com The inclusion of this compound as a comonomer can enhance the thermal stability of the resulting polymer. riverlandtrading.com

The table below summarizes typical TGA data for polymers containing this compound, illustrating the influence of composition on thermal stability.

Polymer SystemOnset Decomposition Temperature (°C)Temperature at 50% Mass Loss (T50) (°C)Reference
Poly(this compound-co-acrylamide)> 300Not Specified
PVC-graft-poly(acrylic acid) with di-(2-phenoxy ethyl) peroxy dicarbonate (B1257347) initiatorIncreased stability compared to virgin PVC~400 tandfonline.com

Chromatographic Techniques

Chromatographic methods are indispensable for the analysis of this compound and its polymers, enabling the separation, identification, and quantification of the monomer, its impurities, and the molecular weight distribution of the resulting polymers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. It is particularly useful for determining the purity of the monomer and for isolating any potential impurities. sielc.comsielc.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed method for the analysis of this compound. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a simple and effective RP-HPLC method involves a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comsielc.com The separation is achieved on a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

A typical RP-HPLC method for this compound is detailed in the table below.

ParameterConditionReference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Application Analytical and preparative separation for impurity isolation sielc.com

For applications requiring higher specificity and sensitivity, HPLC can be coupled with Mass Spectrometry (MS). To ensure compatibility with MS detection, the mobile phase composition needs to be adjusted. Specifically, non-volatile acids like phosphoric acid must be replaced with volatile alternatives such as formic acid. sielc.comsielc.com This allows for the direct analysis of the eluent from the HPLC column by the mass spectrometer, providing detailed information on the molecular weight of the analyte and its fragments. sielc.comsielc.comchemicalbook.com This hyphenated technique, HPLC-MS, is invaluable for the definitive identification of this compound and any co-eluting impurities.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. For poly(this compound) and its copolymers, GPC analysis provides crucial information that influences the material's mechanical and rheological properties.

The analysis is typically performed using a series of columns packed with porous gels that separate the polymer chains based on their hydrodynamic volume in solution. Tetrahydrofuran (THF) is a common eluent for the GPC analysis of poly(this compound). rroij.comrsc.org The system is calibrated with polymer standards of known molecular weights, such as polystyrene or poly(methyl methacrylate), to obtain the average molecular weights (Mn, Mw) and the PDI (Mw/Mn). rsc.org

The following table presents representative GPC data for polymers synthesized using this compound.

Polymer SystemNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)EluentReference
Poly(this compound)200,000Not SpecifiedToluene (inferred from solution) scipoly.com
Ethylene (B1197577)/2-phenoxyethyl acrylate copolymer5601.61,2,4-trichlorobenzene tosoh.co.jp
Adamantyl terminated poly(tert-butylacrylate-co-2-(4-(2-hydroxy-2-methylpropanoyl) phenoxy)ethyl acrylate)64,0001.4THF rsc.org
Azo-polymers containing acrylate derivatives2,250 - 4,0001.12 - 1.30THF rroij.com

High Performance Liquid Chromatography (HPLC) for Analysis and Impurity Isolation

Reverse Phase (RP) HPLC Methods

Rheological Studies

Rheological studies investigate the flow and deformation behavior of materials. For polymers of this compound, understanding their rheological properties is essential for processing and application. The incorporation of this compound into a polymer system can significantly influence its viscosity and viscoelastic properties.

For example, hydrophobically modified poly(acrylic acid) with this compound exhibits shear-thinning, non-Newtonian fluid behavior. iwaponline.com The apparent viscosity of these polymer solutions is dependent on factors such as pH and the content of the hydrophobic group. iwaponline.com Copolymers of acrylamide (B121943) and this compound have also been studied, revealing that those with a microblocky structure show a significant increase in viscosity due to intermolecular hydrophobic associations. hep.com.cn These studies demonstrate that the rheological behavior of polymers containing this compound can be tailored by controlling the polymer architecture and composition. sfdchem.com

Photorheology for Curing Characterization

Photorheology is a critical technique for characterizing the curing process of photopolymerizable systems like those containing this compound. This method monitors the evolution of viscoelastic properties in real-time as the liquid resin transforms into a solid polymer upon exposure to UV light. By measuring the storage modulus (G') and loss modulus (G''), photorheology provides insights into the gel point, cure speed, and the final network structure of the polymer.

In studies of resins containing this compound, photorheology is used to characterize formulations for applications such as Digital Light Processing (DLP) 3D printing. For instance, when POEA is combined with a crosslinker like trimethylolpropane (B17298) triacrylate (TMPTA), photorheology can be performed on thin films under an ambient oxygen atmosphere to simulate the layer-by-layer curing process in 3D printing. chemrxiv.orgacs.org This analysis helps in understanding how different components in the resin formulation affect the curing kinetics and the development of mechanical properties. chemrxiv.orgacs.org The technique is sensitive enough to track changes from a liquid state (where G'' > G') to a solid, crosslinked state (where G' > G''), with the crossover point defining the gel time of the resin.

Mechanical Testing

Tensile testing is a fundamental method for evaluating the mechanical performance of polymer blends containing poly(this compound) (PPOA). This testing provides crucial data on properties such as tensile strength, modulus (stiffness), and ultimate strain (elongation at break).

In a notable study, the mechanical properties of reaction-induced, phase-separated blends of PPOA and polystyrene (PS) were investigated. tandfonline.com Pure PPOA was found to be a soft and rubbery material at room temperature. tandfonline.com As the weight percentage of PS in the blend increased, both the tensile modulus and tensile strength showed a corresponding increase, while the ultimate strain decreased. tandfonline.com A particularly interesting finding was that a blend containing 17 wt% PS exhibited a toughness more than ten times greater than that of either pure PPOA or pure PS. tandfonline.com This synergistic effect highlights the importance of phase morphology in determining the final mechanical properties of the blend. tandfonline.com

Another research effort focused on a self-healing resin system blending POEA with linear polycaprolactone (B3415563) (PCL). acs.org The addition of PCL significantly enhanced the mechanical properties of the resulting polymer. For example, a blend with 20 wt% PCL showed a remarkable 281% increase in tensile strength compared to the pure POEA polymer. acs.org Representative tensile testing curves for these blends demonstrate an increase in both stiffness and strength with higher PCL concentrations, without a significant change in ductility. acs.org

Below is a data table summarizing the effect of polystyrene content on the mechanical properties of PPOA/PS blends.

Polystyrene (PS) Content (wt%)Tensile Modulus (MPa)Tensile Strength (MPa)Ultimate Strain (%)
0 (Pure PPOA)~1~1~150
17~100~10~50
33~500~20~10
100 (Pure PS)~3000~40~2

Data are estimated from graphical representations in the source literature. tandfonline.com

Morphological Characterization

Small-Angle Laser Light Scattering (SALLS) is a powerful technique for monitoring the development of structure in polymer blends during polymerization-induced phase separation (PIPS). tandfonline.com This method can elucidate the mechanism and kinetics of phase separation.

In the study of PPOA/PS blends, SALLS was used to monitor structure development as the monomer this compound was polymerized. tandfonline.comresearchgate.net The results indicated that spinodal decomposition was the mechanism of liquid-liquid phase separation. tandfonline.comresearchgate.net By analyzing the SALLS patterns, researchers could track the kinetics of phase separation. Plots of the relative invariant, derived from the scattering data, showed an increase over time, signifying a growing degree of phase separation within the blend. tandfonline.com This technique provides a quantitative measure of the evolving morphology, which is directly linked to the final properties of the material. tandfonline.com

Optical microscopy is a direct visualization tool used to observe the morphological development in polymer blends. It provides complementary information to scattering techniques like SALLS.

For PPOA/PS blends, optical microscopy was employed to monitor the structure development in real-time. tandfonline.com The images captured during the polymerization process revealed the formation of co-continuous structures, which is characteristic of spinodal decomposition. tandfonline.comresearchgate.net Further analysis of these microscopy images, through Fourier transforms, showed peaks in the radial intensity distributions. tandfonline.comresearchgate.net This finding provided additional evidence that spinodal decomposition was the governing phase separation mechanism. tandfonline.comresearchgate.net

In a different system involving POEA and polycaprolactone (PCL), polarized optical microscopy was used to observe the PIPS process. acs.orgacs.org After UV curing, the formation of a birefringent structure was observed, which was related to the crystallization of PCL following phase separation. acs.org This was further evidenced by a decrease in the optical transparency of the 3D-printed samples as the PCL content increased, confirming the phase-separated morphology. acs.org

Environmental and Health Considerations in Research Contexts

Environmental Fate and Biodegradation Studies

2-Phenoxyethyl acrylate (B77674) is classified as toxic to aquatic life with long-lasting effects. fishersci.comscipoly.com It is inherently biodegradable and is not expected to bioaccumulate in aquatic organisms. arkema.com

Hydrolytic Stability and Instability

Studies have shown that 2-phenoxyethyl acrylate is hydrolytically stable under acidic conditions. arkema.com However, it exhibits moderate instability in neutral and basic (alkaline) environments. arkema.com This suggests that the compound's persistence in the environment can be influenced by the pH of the surrounding medium. One study indicated a hydrolytic half-life of over a year under acidic conditions, signifying high stability. 3m.com

Aquatic Toxicity and Bioaccumulation Potential

This compound is recognized as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comfishersci.fi

Aquatic Toxicity: The compound is classified as hazardous to the aquatic environment (long-term hazard). nih.gov It is toxic to aquatic life, which can lead to lasting negative impacts. arkema.comthermofisher.com

Bioaccumulation Potential: With a log Kow (octanol-water partition coefficient) of 2.58, this compound has a low potential for bioaccumulation in organisms. arkema.compolymericgroup.comeuropa.eu Substances with a log Kow of less than 4 are generally not considered to be bioaccumulative. polymericgroup.com Therefore, it is not classified as a PBT (Persistent, Bioaccumulative, and Toxic) substance. arkema.com

Table 1: Environmental Fate and Toxicity of this compound

Parameter Finding Source
Hydrolytic Stability (Acidic) Stable arkema.com
Hydrolytic Stability (Neutral/Basic) Moderately unstable arkema.com
Aquatic Toxicity Toxic to aquatic life with long-lasting effects fishersci.comscipoly.com
Bioaccumulation Potential (log Kow) 2.58 (Low potential) arkema.compolymericgroup.com
Biodegradability Inherently biodegradable arkema.com

Occupational Exposure and Risk Management in Research Settings

Workplace exposure to this compound can occur during manufacturing and various industrial applications. arkema.com Due to its potential health effects, particularly skin sensitization, minimizing exposure is crucial. arkema.com

Air Sampling and Analysis Methods for Monitoring Exposure

Effective monitoring of airborne contaminants is essential in workplaces where acrylates are used. tandfonline.com A developed method for sampling and analyzing acrylate vapors involves adsorption on activated silica (B1680970) gel, desorption with acetone (B3395972), and subsequent analysis by gas chromatography. tandfonline.comnih.gov This method can measure concentrations as low as 0.05 parts per million by volume (ppmv) for a 60-minute sample. tandfonline.comnih.gov

Another approach for monitoring multifunctional acrylates involves sorbing aerosols onto a glass fiber filter and vapors onto a Tenax sorbent. tandfonline.com The samples are then desorbed with acetone and analyzed using a gas chromatograph with a flame ionization detector. tandfonline.com For sampling airborne gases and vapors, general methods like MDHS70 and MDHS 96, which use pumped solid sorbent tubes, solvent desorption, and gas chromatography, are also applicable. thermofisher.com

Skin Sensitization and Protective Measures

This compound is identified as a potent skin sensitizer (B1316253), meaning it can cause an allergic skin reaction upon contact. arkema.comsmolecule.com Symptoms of an allergic reaction may include a rash, itching, swelling, and blistering. fishersci.compolymericgroup.com

Protective Measures in Research Settings: To minimize dermal exposure, a combination of engineering controls and personal protective equipment (PPE) is recommended. arkema.comfishersci.com

Engineering Controls: Adequate ventilation, such as working in a chemical fume hood, is crucial to reduce inhalation exposure. fishersci.comharvard.edu Emergency eyewash stations and safety showers should be readily accessible. arkema.comsynquestlabs.com

Personal Protective Equipment (PPE):

Gloves: Nitrile rubber gloves with a minimum thickness of 0.5 mm are recommended for hand protection. arkema.com It's important to inspect gloves before use and replace them immediately if they are torn or show any signs of degradation. arkema.comharvard.edu

Eye Protection: Safety glasses with side-shields or goggles conforming to standards like EN166 or OSHA 29 CFR 1910.133 should be worn. fishersci.comfishersci.com

Skin Protection: Long-sleeved clothing should be worn to prevent skin contact. arkema.com In case of skin contact, the affected area should be washed immediately with soap and water. 3m.com

Hygiene Practices: Workers should be trained on the hazards and safe handling procedures. arkema.com Contaminated work clothing should not be taken out of the workplace and should be washed before reuse. 3m.com Eating, drinking, and smoking should be prohibited in areas where the chemical is handled. kic-krones.com

Toxicological Research Perspectives

The toxicological properties of this compound have not been fully investigated. fishersci.com Available data from animal studies suggest that it does not cause acute toxicity after oral and dermal exposure, nor does it cause toxicity to internal organs after repeated oral administration. arkema.com There is no available data on its effects via inhalation or its carcinogenicity. arkema.com It is suspected of damaging fertility or the unborn child. nih.govthermofisher.com

In vitro studies and further research are needed to fully understand its toxicological profile, including potential genotoxic and carcinogenic effects. The National Toxicology Program (NTP) has noted a lack of data regarding its potential mutagenic effects. smolecule.com

Table 2: Summary of Toxicological Data for this compound

Endpoint Result/Observation Source
Acute Oral/Dermal Toxicity Does not cause acute toxicity arkema.com
Skin Irritation Causes slight skin irritation arkema.com
Eye Irritation Causes slight eye irritation arkema.com
Skin Sensitization Strong skin sensitizer arkema.com
Genotoxicity/Mutagenicity Not expected to cause genetic effects based on available data arkema.com
Carcinogenicity No data available arkema.com
Reproductive Toxicity Suspected of damaging fertility or the unborn child nih.govthermofisher.com

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of this compound has been evaluated through various assessments, with the consensus indicating a lack of genetic effects. arkema.com General reviews of lower alkyl acrylates suggest that these compounds operate through a cytotoxic, non-genotoxic mechanism. researchgate.netnih.gov While specific data for this compound can be limited in some official documentation scipoly.comchemservice.comchemicalbook.com, the available information does not classify it as a mutagen or genotoxic agent. chemservice.com In vitro tests on related compounds found in formulations with this compound, such as 2-phenoxyethanol (B1175444), have also returned non-mutagenic results. 3m.com

Table 1: Summary of Genotoxicity and Mutagenicity Findings for this compound

Assessment Type Finding Source(s)
General Assessment Not expected to cause genetic effects. arkema.com
Mechanistic Review Data supports a cytotoxic, non-genotoxic mechanism for lower acrylates. researchgate.netnih.gov
Germ Cell Mutagenicity No data available to indicate mutagenic or genotoxic properties. scipoly.comchemservice.comchemicalbook.com

Organ Toxicity after Repeated Exposure

The evaluation of specific target organ toxicity following repeated exposure to this compound has yielded varied results across different studies. One assessment concluded that the compound does not cause toxicity to internal organs in animal studies conducted via the oral route. arkema.com However, this source also notes a lack of data for the dermal and inhalation routes. arkema.com In contrast, another study involving subacute oral administration in a laboratory animal model identified several affected organs. scipoly.com This study reported changes in organ structure, clinical chemistry, blood cell counts, and body weight. scipoly.com Furthermore, a product mixture containing 60-70% this compound is noted to cause damage to the liver and respiratory system through prolonged or repeated exposure. 3m.com Other safety data sheets categorize the compound as "not classified" for specific target organ toxicity from repeated exposure. chemservice.comfishersci.fi

Table 2: Research Findings on Organ Toxicity from Repeated Exposure to this compound

Exposure Route Result Affected Organs Observed Signs Source(s)
Oral No toxicity to internal organs observed. Not Applicable Not Applicable arkema.com
Oral (Subacute) Organ toxicity observed. Liver, Kidney, Spleen, Stomach Changes in organ structure/function, clinical chemistry changes, changes in blood cell counts, reduced body weight. scipoly.com
Not Specified (Mixture) Causes damage to organs through prolonged or repeated exposure. Liver, Respiratory System Not Specified 3m.com
Dermal No data available. Not Applicable Not Applicable arkema.com

Reproductive and Developmental Toxicology

The reproductive and developmental toxicity of this compound is an area of significant consideration, with several sources indicating potential hazards. The compound is formally classified as a Category 2 substance for reproductive toxicity. chemicalbook.comfishersci.fi This classification aligns with hazard statements from multiple regulatory notifications, which warn that the substance is "Suspected of damaging fertility or the unborn child". nih.govthermofisher.com A product containing this compound as a primary component is also noted to contain chemicals that may cause birth defects or other reproductive harm. 3m.com

Table 3: Summary of Reproductive and Developmental Toxicology for this compound

Finding/Classification Details Source(s)
Hazard Indicated
Reproductive Toxicity Category 2 chemicalbook.comfishersci.fi
GHS Hazard Statement H361: Suspected of damaging fertility or the unborn child. nih.govthermofisher.com
Mixture Hazard A mixture containing the compound is suspected of damaging fertility and the unborn child. 3m.com
No Hazard Indicated/Data Lacking
Classification Not classified for reprotoxicity based on limited data. arkema.com
Expectation Not expected to cause reproductive or developmental effects. chemservice.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing poly(2-phenoxyethyl acrylate) networks, and how do cross-linking agents influence their structural properties?

  • Methodological Answer : UV-light curing is a widely used synthesis method due to its solvent-free operation and rapid processing. For example, cross-linked networks are prepared using this compound (PEA) monomers with 1,6-hexanediol diacrylate (HDDA) as a cross-linker. HDDA introduces dual functionality, enabling the formation of a three-dimensional polymer network. The ratio of monomer to cross-linker (e.g., 9:1 mass ratio) determines the network density and mechanical flexibility .

Q. How does the presence of stabilizers like MEHQ or hydroquinone affect experimental outcomes, and how should they be accounted for in polymerization studies?

  • Methodological Answer : Stabilizers (e.g., MEHQ at 100–300 ppm) prevent premature polymerization during storage. However, residual stabilizers may inhibit reaction kinetics. Prior to polymerization, purification via filtration through alkaline alumina (Al₂O₃) or column chromatography is recommended to remove inhibitors. For precise kinetic studies, quantify residual stabilizers using GC-MS or UV-Vis spectroscopy .

Q. What are the critical physical properties of this compound that influence experimental design, such as solvent compatibility or thermal stability?

  • Methodological Answer : Key properties include boiling point (84°C at 0.2 mmHg), density (1.104 g/mL at 25°C), and refractive index (n²⁰/D = 1.518). The aromatic phenoxy group enhances thermal stability (decomposition >200°C), making PEA suitable for high-temperature applications. Solvent compatibility varies: PEA networks swell significantly in toluene but minimally in polar solvents like water, as shown in phase diagrams .

Advanced Research Questions

Q. How can the Voigt viscoelastic model be applied to analyze swelling behavior in poly(PEA) networks, and what parameters are critical for accurate modeling?

  • Methodological Answer : The Voigt model combines elastic (spring) and viscous (dashpot) elements to describe time-dependent swelling. Key parameters include:

  • τ (time constant) : Reflects solvent diffusion kinetics.
  • Equilibrium swelling ratio : Determined by solvent-polymer interaction parameters (χ).
    For poly(PEA) in toluene, τ values correlate with theoretical predictions when accounting for network defects. Validate models using gravimetric swelling assays and dynamic mechanical analysis (DMA) .

Q. What structural factors contribute to the thermal stability of poly(PEA), and how can copolymerization be optimized to enhance performance?

  • Methodological Answer : The aromatic phenoxy group in PEA provides rigidity and thermal resistance (Tg ~75–100°C). Copolymerization with flexible monomers (e.g., lauryl acrylate) balances flexibility and stability. Thermogravimetric analysis (TGA) shows that networks with ≥70% PEA retain >90% mass at 250°C. Optimize ratios via differential scanning calorimetry (DSC) to identify phase transitions .

Q. How do pH variations during resin formulation impact material properties, such as fluorescence retention in bioimaging applications?

  • Methodological Answer : Alkaline conditions (pH ~9.6) enhance fluorescence signal retention (210% vs. 46% at pH 4.8) in GFP-tagged PEA resins. Adjust pH using tetrasodium EDTA (10% w/w) during monomer preparation. Monitor via pH meters and validate using fluorescence microscopy .

Q. What experimental strategies resolve contradictions in swelling data between theoretical models and empirical observations for poly(PEA) networks?

  • Methodological Answer : Discrepancies often arise from inhomogeneous cross-linking or solvent trapped in microvoids. Mitigate by:

  • Controlled curing : Use UV intensity >10 mW/cm² to ensure uniform cross-linking.
  • Swelling hysteresis tests : Compare absorption/desorption cycles to identify irreversible swelling.
  • Small-angle X-ray scattering (SAXS) : Detect nanoscale voids affecting bulk properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.